molecular formula C25H48ClNO4 B14802012 Oleoyl-L-carnitine hydrochloride CAS No. 31062-78-9

Oleoyl-L-carnitine hydrochloride

Cat. No.: B14802012
CAS No.: 31062-78-9
M. Wt: 462.1 g/mol
InChI Key: JPDKUMDAMZLOJR-RLPMOVEHSA-N
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Description

Oleoyl-L-carnitine hydrochloride is a quaternary ammonium salt with the chemical formula C25H48ClNO4 and a molecular weight of 462.11 g/mol . It is a derivative of L-carnitine, where the hydroxyl group is esterified with oleic acid. This compound is known for its role in lipid metabolism and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleoyl-L-carnitine hydrochloride can be synthesized through the esterification of L-carnitine with oleic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The product is then purified through crystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Oleoyl-L-carnitine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Lauroyl-L-carnitine: Another acylcarnitine with a shorter fatty acid chain.

    Palmitoyl-L-carnitine: Contains a palmitic acid moiety instead of oleic acid.

    Stearoyl-L-carnitine: Features a stearic acid group.

Uniqueness

Oleoyl-L-carnitine hydrochloride is unique due to its specific inhibition of GlyT2, which is more potent compared to other acylcarnitines. This specificity makes it a valuable compound for studying glycine transport and its potential therapeutic applications .

Properties

CAS No.

31062-78-9

Molecular Formula

C25H48ClNO4

Molecular Weight

462.1 g/mol

IUPAC Name

[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C25H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h12-13,23H,5-11,14-22H2,1-4H3;1H/b13-12+;/t23-;/m1./s1

InChI Key

JPDKUMDAMZLOJR-RLPMOVEHSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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